Lupenyl palmitate
Overview
Description
Lupenyl palmitate is a natural product found in Balanophora indica, Fagonia mollis, and other organisms . It belongs to the class of compounds known as pentacyclic lupane-type triterpenes . The molecular formula of Lupenyl palmitate is C46H80O2 .
Synthesis Analysis
The synthesis of Lupenyl palmitate and similar triterpenes typically involves the generation of a C5 unit like isopentenyl diphosphate (IPP) or dimethylallyl diphosphate (DMAPP) . The terpene synthases are responsible for the synthesis of terpenes .Molecular Structure Analysis
The IUPAC name of Lupenyl palmitate is [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate . The molecular weight is 665.1 g/mol .Physical And Chemical Properties Analysis
The exact mass of Lupenyl palmitate is 664.62 . The computed XLogP3-AA is 17.8 . The compound has a hydrogen bond donor count of 0 .Scientific Research Applications
Triterpene Esters in Plant Constituents
Lupenyl palmitate, a compound found in various plants, contributes to the diverse chemical constituents that define plant properties. For instance, in a study of Phyllanthus watsonii, lupenyl palmitate was identified among other compounds, highlighting its role in the plant's chemical makeup (Matsunaga et al., 1992). Similarly, research on Poacynum hendersonii and Poacynum pictum revealed lupenyl palmitate as one of their significant constituents (Yun-feng & Si-yuan, 2006); (Shi-zhong, 2009).
Anti-Inflammatory Properties
Lupenyl palmitate has been studied for its potential anti-inflammatory effects. In an investigation involving Leptadenia hastata latex, lupenyl palmitate was identified as a key anti-inflammatory constituent (Nikièma et al., 2001). Another study on the inhibition of serine proteases by anti-inflammatory triterpenoids noted the role of lupeol palmitate, a closely related compound, in selective protease inhibition (Rajič et al., 2000).
Cytotoxic Activities
The cytotoxic potential of lupenyl palmitate and similar compounds has been a subject of interest in cancer research. For example, a study on Clerodendrum glabrum noted the cytotoxic effect of lupeol-3-palmitate against triple negative breast cancer cells (Teclegeorgish et al., 2020). Another research on Saussurea phyllocephala reported the isolation of triterpenoids, including lupenyl palmitate derivatives, which showed significant cytotoxic activities against various tumor cell lines (Hu et al., 2014).
Future Directions
Lupeol, a similar compound to Lupenyl palmitate, has shown beneficial pharmacological activities including antioxidant, anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic and anti-mutagenic effects . It might be a valuable and potential lead compound to develop as anti-inflammatory, anti-diabetic, hepatoprotective and anticancer drugs . Similar future directions could be applicable for Lupenyl palmitate, but more research is needed to confirm this.
properties
IUPAC Name |
[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(34(2)3)26-29-43(41,6)32-33-45(36,46)8/h35-39,41H,2,10-33H2,1,3-9H3/t35-,36+,37-,38+,39-,41+,43+,44-,45+,46+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXDHBQGBNPJMN-VBHWJLTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20954056 | |
Record name | Lup-20(29)-en-3-yl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lupeol palmitate | |
CAS RN |
32214-80-5 | |
Record name | Lupeol palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32214-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lupenyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032214805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lup-20(29)-en-3-yl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20954056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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